This compound falls under the category of spiro compounds, which are defined by having two or more rings that share a single atom. Specifically, it is classified as an aza-oxaspiro compound due to the presence of both nitrogen and oxygen in its ring system. The compound has been investigated for its biological activity, particularly as an enzyme inhibitor and potential therapeutic agent .
The synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one typically involves several steps that utilize commercially available reagents. A prominent method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by alkylation and heterocyclization processes.
The molecular structure of 2-Oxa-8-azaspiro[4.5]decan-1-one features a spiro configuration that imparts significant three-dimensionality to the molecule.
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are commonly employed to elucidate the precise arrangement of atoms within the molecule, confirming its structural integrity and purity .
2-Oxa-8-azaspiro[4.5]decan-1-one undergoes various chemical reactions that are critical for its functionalization and application in synthetic chemistry.
Each reaction type requires specific conditions:
The mechanism of action for 2-Oxa-8-azaspiro[4.5]decan-1-one primarily revolves around its role as an enzyme inhibitor. It has shown potential in inhibiting enzymes like FGFR4 (Fibroblast Growth Factor Receptor 4) and vanin-1, which are involved in critical metabolic pathways.
The compound's structural features allow it to bind selectively to active sites on these enzymes, potentially altering their activity:
The physical and chemical properties of 2-Oxa-8-azaspiro[4.5]decan-1-one are crucial for understanding its behavior in various environments.
Properties are typically characterized using techniques such as:
2-Oxa-8-azaspiro[4.5]decan-1-one has garnered interest across various scientific fields due to its unique properties.
The ongoing research into this compound suggests promising avenues for developing novel therapeutics and enhancing our understanding of complex biochemical pathways .
The compound designated as 2-Oxa-8-azaspiro[4.5]decan-1-one follows strict IUPAC conventions for polycyclic systems. Its systematic name describes a spirocyclic scaffold with two fused rings connected at a shared quaternary carbon atom (spiro atom). The descriptor [4.5] specifies that one ring is a 5-membered heterocycle (containing oxygen at position 2) adjacent to a 6-membered heterocycle (containing nitrogen at position 8). The suffix "decan-1-one" denotes a 10-atom parent structure with a ketone functional group at position 1 of the oxa-containing ring [4] .
Stereochemically, the spiro junction at carbon C4 (shared between both rings) introduces rigid conformational constraints. The compound lacks chiral centers but exhibits distinct diastereotopic faces due to the spiro architecture. This non-planarity creates a three-dimensional structure where the oxa ring (5-membered) and aza ring (6-membered) adopt near-perpendicular orientations, limiting free rotation and enhancing stereoselective binding potential. The absence of stereocenters simplifies synthesis but retains topological complexity critical for molecular recognition [9].
Table 1: Nomenclature Specifications
Component | Description |
---|---|
Parent Structure | Decane (10 atoms in bicyclic backbone) |
Heteroatom Positions | Oxygen at position 2 (5-membered ring); Nitrogen at position 8 (6-membered ring) |
Functional Group | Ketone at position 1 |
Ring Fusion | Spiro junction at C4 (atom shared by both rings) |
Stereochemical Features | No chiral centers; dihedral angle ~85° between ring planes |
Spirocyclic isomers arise from heteroatom repositioning or ring-size alterations, significantly impacting physicochemical properties. 2-Oxa-8-azaspiro[4.5]decan-1-one (C₈H₁₃NO₂, MW 155.20 g/mol) is distinguished from:
Table 2: Isomer Comparison
Compound Name | Molecular Formula | MW (g/mol) | Key Structural Features |
---|---|---|---|
2-Oxa-8-azaspiro[4.5]decan-1-one | C₈H₁₃NO₂ | 155.20 | Ketone on oxa ring; tertiary amine |
2-Oxa-8-azaspiro[4.5]decane | C₈H₁₅NO | 141.21 | No ketone; saturated ether/amine |
8-Oxa-1-azaspiro[4.5]decan-2-one | C₈H₁₃NO₂ | 155.20 | Ketone on aza ring; ether oxygen |
2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride | C₈H₁₄ClNO₂ | 191.66 | Protonated amine; chloride counterion |
Positional heteroatom variations alter electronic profiles and bioavailability. The ketone at C1 in the oxa ring creates an electron-deficient lactone-like moiety, whereas relocation to the aza ring (as in 8-oxa-1-azaspiro[4.5]decan-2-one) generates an amide-like character. These differences influence logP values (experimental logP ≈ 0.5 for the ketone variant) and membrane permeability [5] . Spiro scaffolds resist metabolic degradation compared to monocyclic analogs due to steric protection of heteroatoms, a feature exploited in kinase inhibitor design to mitigate drug resistance [5].
The oxo moiety (ketone at C1) and aza group (tertiary amine at N8) govern conformational stability through steric, electronic, and hydrogen-bonding effects:
Molecular dynamics simulations reveal that the spiro junction restricts ring-flipping motions to a 10–15° range, compared to 40–60° in fused bicyclic systems. This constrained mobility stabilizes bioactive conformations without external steric shielding. The nitrogen’s lone pair exhibits inverted pyramidal geometry during ring puckering, transiently exposing electrons for nucleophilic interactions. Meanwhile, the ketone dipole moment (≈2.7 D) orients perpendicular to the aza ring’s plane, creating an electrostatic "hot spot" exploitable in allosteric inhibitor design [5] [8].
Table 3: Conformational Parameters
Parameter | Value/Range | Method of Analysis |
---|---|---|
Spiro C–C bond length | 1.54 Å | X-ray crystallography |
N8–C4–C5 bond angle | 109.5° | Computational modeling |
Ring pucker amplitude | ±12° (oxa ring); ±8° (aza ring) | Molecular dynamics |
Ketone dipole vector | Perpendicular to aza ring plane | Electrostatic mapping |
Protonation-induced strain | ΔG = +2.3 kcal/mol (HCl salt) | Free energy calculations |
These features make 2-oxa-8-azaspiro[4.5]decan-1-one a privileged scaffold in allosteric drug design, particularly for targets like SHP2 phosphatase, where conformational flexibility modulates drug resistance. Its ability to populate stable, semi-rigid states complements cryptic pocket binding—a strategy to overcome resistance mutations in oncology targets [5] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7